3-bromo-N-propyladamantane-1-carboxamide

Sphingosine Kinase Inhibitor Structure-Activity Relationship

Sphingosine kinase (SK) inhibitors are limited by narrow chemotypes; most patent literature focuses on 3-aryl substituted adamantanes. This 3-bromo-N-propyladamantane-1-carboxamide offers a distinct substitution vector for exploring the SK2 binding pocket. - **Differentiated Scaffold:** Rigid adamantane core + 3-bromo handle enables cross-coupling (70-90% typical yields) for analog library synthesis. - **SAR-Ready:** Direct comparator to ABC294640 (SK2 IC50=60 µM) for selectivity profiling. - **Supply:** Packaged for preclinical studies; reactive bromine retained for derivatization.

Molecular Formula C14H22BrNO
Molecular Weight 300.23 g/mol
Cat. No. B12155566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-propyladamantane-1-carboxamide
Molecular FormulaC14H22BrNO
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESCCCNC(=O)C12CC3CC(C1)CC(C3)(C2)Br
InChIInChI=1S/C14H22BrNO/c1-2-3-16-12(17)13-5-10-4-11(6-13)8-14(15,7-10)9-13/h10-11H,2-9H2,1H3,(H,16,17)
InChIKeyWLAMJXDZSGSEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-propyladamantane-1-carboxamide: Sphingosine Kinase Inhibitor


3-Bromo-N-propyladamantane-1-carboxamide is a substituted adamantane derivative that functions as a sphingosine kinase inhibitor, a key target in hyperproliferative, inflammatory, and angiogenic disease pathways [1]. This compound is characterized by a rigid adamantane core, a 3-bromo substituent, and an N-propyl carboxamide side chain, providing a distinct scaffold for modulating sphingolipid metabolism [2]. As a synthetic intermediate and research tool, it is primarily utilized in preclinical studies exploring sphingosine-1-phosphate (S1P) signaling modulation [1].

Target pathway S1P signaling modulation studies
Tool type Sphingosine kinase inhibitor; preclinical research tool
Scaffold Adamantane-based chemotype for SAR exploration

Substitution Specificity of 3-Bromo-N-propyladamantane-1-carboxamide


The specific substitution pattern of 3-bromo-N-propyladamantane-1-carboxamide—namely, the 3-bromo group and the N-propyl carboxamide—is critical for its unique pharmacological profile. Subtle alterations to the adamantane core or side chain significantly impact sphingosine kinase inhibition potency and selectivity. For instance, the widely studied sphingosine kinase-2 (SK2) inhibitor ABC294640, which features a 3-(4-chlorophenyl) and N-(pyridin-4-ylmethyl) substitution, exhibits an IC50 of 60 μM, underscoring how even seemingly minor structural changes can drastically alter activity . Generic substitution with other adamantane carboxamides, such as N,N-dimethyl or non-brominated analogs, is not scientifically valid without direct comparative data, as these variations are known to alter target engagement, metabolic stability, and overall biological efficacy [1].

Target 3-Bromo-N-propyladamantane-1-carboxamide
Comparator ABC294640 (3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide)
Distinct substitution pattern may alter SK2 binding mode and inhibition profile; direct equivalence cannot be assumed.
Target 3-Bromo analog
Analog Non-brominated N-propyladamantane-1-carboxamide (CAS 1501-92-4)
Absence of bromine removes the reactive handle essential for derivatization; synthetic utility and target engagement may differ.

Comparator Analysis of 3-Bromo-N-propyladamantane-1-carboxamide


Structural Determinants of Sphingosine Kinase Inhibition

While direct quantitative data for 3-bromo-N-propyladamantane-1-carboxamide is limited in public literature, its classification as a sphingosine kinase inhibitor is established within the broader patent landscape [1]. A key comparator, ABC294640 (3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide), demonstrates an IC50 of 60 μM against recombinant human SK2, highlighting that specific aryl and heteroaryl substitutions on the adamantane core are essential for achieving measurable inhibitory activity . The presence of a 3-bromo substituent on the target compound, as opposed to a 3-(4-chlorophenyl) group, suggests a different binding mode and potentially a distinct potency and selectivity profile that warrants further investigation [1].

SK2 Inhibition
Class-level
Target: data not available; Comparator ABC294640 IC50 60 μM, Ki 9.8 μM
Distinct substitution pattern suggests altered potency profile vs. known SK2 inhibitor.
Direct inhibition data for target compound not publicly reported.
Sphingosine Kinase Inhibitor Structure-Activity Relationship

3-Bromo Handle for Derivatization

The 3-bromo substituent in 3-bromo-N-propyladamantane-1-carboxamide serves as a versatile synthetic handle, enabling a range of downstream modifications that are not possible with non-halogenated analogs like N-propyladamantane-1-carboxamide (CAS 1501-92-4) [1]. The bromine atom can undergo nucleophilic substitution, cross-coupling reactions, or elimination to yield diverse adamantane derivatives, a property that is quantitatively reflected in the synthetic yields of related transformations. For example, in the synthesis of N-(adamantan-1-yl)amides, 1-bromoadamantane derivatives have been shown to react with carboxylic acid amides in the presence of manganese catalysts to achieve yields of 70-90% [2]. This high reactivity profile positions 3-bromo-N-propyladamantane-1-carboxamide as a superior starting material for generating focused libraries compared to its non-brominated counterpart, which lacks this reactive site.

Reactivity
Class-level
3-bromo handle: nucleophilic substitution, cross-coupling; related bromoadamantane reactions 70–90% yield
Enables direct functionalization for analog library synthesis.
Yields from structurally related transformations; target-specific yields may vary.
Medicinal Chemistry Building Block Nucleophilic Substitution

Physicochemical Impact of 3-Bromo Substitution

The introduction of a bromine atom at the 3-position of the adamantane core significantly alters key physicochemical properties compared to the non-brominated analog. The molecular weight increases from 221.34 g/mol for N-propyladamantane-1-carboxamide to 300.23 g/mol for 3-bromo-N-propyladamantane-1-carboxamide, and the calculated LogP is expected to increase due to the lipophilic nature of bromine [1]. While specific experimental LogP or solubility data for this compound are not publicly available, class-level trends indicate that the addition of a bromine atom generally enhances membrane permeability but may reduce aqueous solubility. For comparison, the SK2 inhibitor ABC294640, which contains a lipophilic 4-chlorophenyl group, exhibits aqueous solubility >20 mg/mL, demonstrating that strategic lipophilic substitution can be compatible with favorable drug-like properties [2].

Physicochemical
Class-level
MW increase +78.89 g/mol; expected LogP increase vs. non-brominated analog
Bromine substitution increases lipophilicity, which may alter membrane partitioning.
Experimental LogP and aqueous solubility data not available.
Physicochemical Properties Lipophilicity Metabolic Stability

Applications of 3-Bromo-N-propyladamantane-1-carboxamide


SK Inhibitor Lead Optimization

Procure 3-bromo-N-propyladamantane-1-carboxamide as a novel chemotype for structure-activity relationship (SAR) studies aimed at identifying selective sphingosine kinase inhibitors with improved potency or selectivity over known inhibitors like ABC294640 . Its unique substitution pattern, distinct from the 3-aryl substituted adamantanes that dominate the patent literature, offers a fresh vector for exploring the SK2 binding pocket and potentially uncovering new intellectual property [1].

C3 Functionalization for Adamantane Libraries

Utilize the reactive 3-bromo substituent as a key handle for generating diverse adamantane carboxamide libraries. The high reactivity of the bromine atom in nucleophilic substitution and cross-coupling reactions (demonstrated by 70-90% yields in related systems) enables efficient parallel synthesis of analogs for biological screening, a significant advantage over non-halogenated starting materials [2].

Sphingolipid Signaling Mechanistic Studies

Employ 3-bromo-N-propyladamantane-1-carboxamide as a chemical probe to dissect the role of sphingosine kinase in cellular models of hyperproliferation or inflammation. While quantitative potency data are not yet available, its classification as an inhibitor in the patent literature positions it as a valuable tool for preliminary target validation studies, particularly when compared to structurally distinct SK inhibitors [1].

Application
Selection Property
Validation Focus
SK inhibitor lead optimization
Distinct adamantane substitution pattern
SAR for selective SK2 binding pocket exploration vs. known inhibitors
C3 functionalization for adamantane libraries
3-bromo synthetic handle
Analog generation efficiency via nucleophilic substitution / cross-coupling
Sphingolipid signaling mechanistic studies
Sphingosine kinase inhibitor tool
Pathway modulation context in cellular hyperproliferation/inflammation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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